molecular formula C7H10N2O B2466793 1-(1-methyl-1H-imidazol-2-yl)propan-1-one CAS No. 138536-16-0

1-(1-methyl-1H-imidazol-2-yl)propan-1-one

Cat. No.: B2466793
CAS No.: 138536-16-0
M. Wt: 138.17
InChI Key: TZGBXWXLIIWHSW-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-imidazol-2-yl)propan-1-one is an organic compound with the molecular formula C7H10N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3.

Scientific Research Applications

1-(1-methyl-1H-imidazol-2-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Safety and Hazards

The safety information for “1-(1-methyl-1H-imidazol-2-yl)propan-1-one” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-methyl-1H-imidazol-2-yl)propan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of imidazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like acetonitrile at room temperature, and the progress is monitored using thin-layer chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-imidazol-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce various reduced imidazole compounds .

Comparison with Similar Compounds

1-(1-methyl-1H-imidazol-2-yl)propan-1-one can be compared with other imidazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(1-methylimidazol-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6(10)7-8-4-5-9(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGBXWXLIIWHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138536-16-0
Record name 1-(1-methyl-1H-imidazol-2-yl)propan-1-one
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